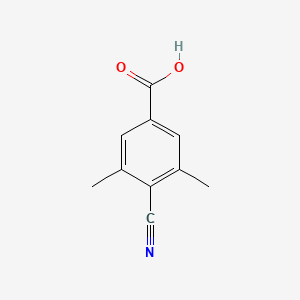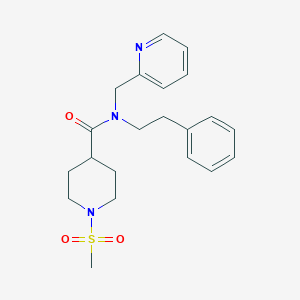
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in research. MPMP is a piperidine-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This compound has also been shown to bind to the dopamine transporter, which further enhances the inhibition of dopamine reuptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. This compound has also been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of dopamine, norepinephrine, and serotonin reuptake, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, this compound also has some limitations. It has a short half-life, which makes it difficult to use in long-term experiments. This compound is also a relatively new compound, and its long-term effects are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the research on 1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide. One potential direction is the investigation of its potential therapeutic applications in various neurological disorders, such as depression, anxiety, and ADHD. Another direction is the study of its long-term effects on the brain and behavior. Further research is also needed to fully understand the mechanism of action of this compound and its interactions with other neurotransmitter systems. Additionally, the development of new and improved synthesis methods for this compound could lead to its wider use in scientific research.
Conclusion:
In conclusion, this compound is a piperidine-based compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, including its potential therapeutic applications, its long-term effects on the brain and behavior, and the development of new and improved synthesis methods.
Synthesemethoden
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has been synthesized using various methods, including the reaction of piperidine with 2-chloromethylpyridine, followed by the reaction with N-phenethyl-4-piperidone and methylsulfonyl chloride. Another method involves the reaction of 2-chloromethylpyridine with N-phenethyl-4-piperidone, followed by the reaction with piperidine and methylsulfonyl chloride. The synthesis of this compound has also been achieved using other methods, such as the reaction of N-phenethyl-4-piperidone with 2-chloromethylpyridine, followed by the reaction with piperidine and methylsulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-N-phenethyl-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in various physiological and behavioral processes. This property of this compound makes it a potential candidate for the treatment of various neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-28(26,27)24-15-11-19(12-16-24)21(25)23(17-20-9-5-6-13-22-20)14-10-18-7-3-2-4-8-18/h2-9,13,19H,10-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXYBUIMZPDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Benzylthio)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3007647.png)
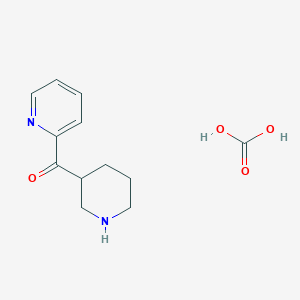
![N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B3007651.png)
![ethyl 2-(3-(4-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007652.png)
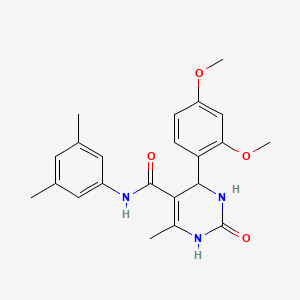

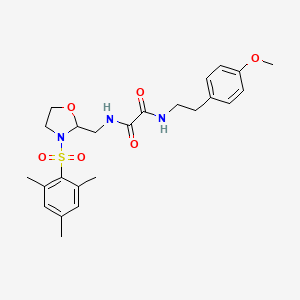
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B3007656.png)
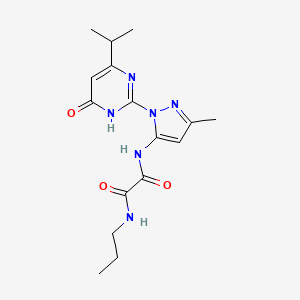
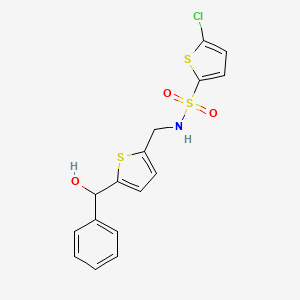
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007662.png)

